molecular formula C13H15BBrF3O3 B6301207 4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester CAS No. 2121511-78-0

4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester

Cat. No.: B6301207
CAS No.: 2121511-78-0
M. Wt: 366.97 g/mol
InChI Key: PDXOPCMQCXMXKG-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic ester group, a bromine atom, and a trifluoromethoxy group attached to a phenyl ring .

Preparation Methods

The synthesis of 4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester typically involves the reaction of 4-bromo-3-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and acids for hydrolysis. The major products formed depend on the specific reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester include other boronic esters and boronic acids used in Suzuki–Miyaura coupling reactions. Some examples are:

  • Phenylboronic acid pinacol ester
  • 4-Bromo-phenylboronic acid pinacol ester
  • 3-(Trifluoromethoxy)phenylboronic acid pinacol ester

The uniqueness of this compound lies in its combination of a bromine atom and a trifluoromethoxy group, which can influence the reactivity and selectivity of the compound in various reactions .

Properties

IUPAC Name

2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(15)10(7-8)19-13(16,17)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXOPCMQCXMXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BBrF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133724
Record name 1,3,2-Dioxaborolane, 2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121511-78-0
Record name 1,3,2-Dioxaborolane, 2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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